molecular formula C40H42 B14388080 1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene CAS No. 87655-67-2

1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene

Cat. No.: B14388080
CAS No.: 87655-67-2
M. Wt: 522.8 g/mol
InChI Key: UNFQIXUHUMTGGF-UHFFFAOYSA-N
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Description

1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene: is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene involves its interaction with various molecular targets and pathways. The compound’s bulky tert-butyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 1,1’,1’'-[2,2-Bis(4-methylphenyl)ethane-1,1,1-triyl]tribenzene
  • 1,1’,1’'-[2,2-Bis(4-ethylphenyl)ethane-1,1,1-triyl]tribenzene
  • 1,1’,1’'-[2,2-Bis(4-isopropylphenyl)ethane-1,1,1-triyl]tribenzene

Comparison: Compared to these similar compounds, 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene is unique due to its larger tert-butyl groups, which provide greater steric hindrance and stability. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability .

Properties

CAS No.

87655-67-2

Molecular Formula

C40H42

Molecular Weight

522.8 g/mol

IUPAC Name

1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2,2-triphenylethyl]benzene

InChI

InChI=1S/C40H42/c1-38(2,3)32-26-22-30(23-27-32)37(31-24-28-33(29-25-31)39(4,5)6)40(34-16-10-7-11-17-34,35-18-12-8-13-19-35)36-20-14-9-15-21-36/h7-29,37H,1-6H3

InChI Key

UNFQIXUHUMTGGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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